molecular formula C9H5F3N2O2 B2846021 5-(4-(Trifluoromethyl)phenyl)-1,3,4-oxadiazol-2(3H)-one CAS No. 202823-22-1

5-(4-(Trifluoromethyl)phenyl)-1,3,4-oxadiazol-2(3H)-one

Cat. No.: B2846021
CAS No.: 202823-22-1
M. Wt: 230.146
InChI Key: BCRSLAQHKCXLSV-UHFFFAOYSA-N
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Description

The compound appears to contain a trifluoromethyl group (-CF3), which is a functional group in chemistry. This group is derived from the methyl group (-CH3) by replacing each hydrogen atom with a fluorine atom . Compounds with this group are a subclass of the organofluorines .


Synthesis Analysis

While specific synthesis methods for the compound were not found, trifluoromethyl groups can be introduced into molecules through various methods. For instance, carboxylic acids can be converted to trifluoromethyl groups by treatment with sulfur tetrafluoride .


Molecular Structure Analysis

The molecular structure of the compound would likely be influenced by the presence of the trifluoromethyl group. This group has a significant electronegativity, often described as being intermediate between the electronegativities of fluorine and chlorine .


Chemical Reactions Analysis

The trifluoromethyl group can participate in various chemical reactions. For example, it can react with bromide ions to form a complex .


Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by the trifluoromethyl group. This group can affect the acidity and basicity of compounds, as well as their solubility .

Scientific Research Applications

Antimicrobial and Antileishmanial Activities

A derivative of 5-phenyl-1,3,4-oxadiazole was studied for its antimicrobial properties. The compound showed low effectiveness against some bacterial species and high antileishmanial activity, suggesting potential as a drug candidate, pending further in vivo studies (Ustabaş et al., 2020).

Spectral Studies

The absorption and fluorescence spectra of various 5-phenyl-1,3,4-oxadiazoles, including trifluoromethyl derivatives, were investigated. These studies are important for understanding the photophysical properties of these compounds (Gaenko et al., 2006).

Synthesis and Antimicrobial Properties

Another study focused on synthesizing derivatives of 2-mercapto-5-phenyl-1,3,4-oxadiazole. These compounds showed notable antimicrobial activities, with some derivatives exhibiting high potency against bacterial and fungal strains (Parikh & Joshi, 2014).

Application in Polymer Synthesis

A novel condensing agent based on 5-phenyl-1,3,4-oxadiazole was used for the synthesis of various organic compounds, including polyamides and polyureas. This illustrates the compound's utility in polymer chemistry (Saegusa, Watanabe, & Nakamura, 1989).

Anti-Cancer and Anti-Diabetic Agent

A series of 1,3,4-oxadiazole derivatives were synthesized and evaluated for their anti-cancer and anti-diabetic properties. This study highlights the potential medical applications of these compounds (Shankara et al., 2022).

Synthesis of Derivatives

The synthesis of various 5-aryl-3-carbazoyl-1,3,4-oxadiazol-2(3H)-one derivatives was explored, demonstrating the versatility of these compounds in chemical synthesis (Milcent et al., 1989).

Antimicrobial and Hemolytic Activities

A study investigated 2,5-disubstituted 1,3,4-oxadiazole compounds for antimicrobial and hemolytic activities, underlining the biological relevance of these compounds (Gul et al., 2017).

Future Directions

The future directions for research and development would depend on the specific properties and potential applications of the compound. Trifluoromethyl groups are of interest in various fields, including pharmaceuticals and agrochemicals .

Properties

IUPAC Name

5-[4-(trifluoromethyl)phenyl]-3H-1,3,4-oxadiazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F3N2O2/c10-9(11,12)6-3-1-5(2-4-6)7-13-14-8(15)16-7/h1-4H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCRSLAQHKCXLSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NNC(=O)O2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

4-(Trifluoromethyl)benzoic acid hydrazide (commercially available from Maybridge Chemicals) (5 g, 24.5 mmol) was taken up in THF (250 ml)/triethylamine (2.7 ml, 26 mmol) under N2 and 1,1'-carbonyl-diimidazole (4.2 g, 26 mmol) added. The solution was stirred for 18 h at 24° C., concentrated, and the residue was taken up in ethyl acetate, washed with 1 N HCl solution, sat'd NaHCO3 solution, and brine prior to drying (MgSO4). Concentration gave 5 g (89%) of the title compound from which a sample was recrystallized from diethyl ether/hexanes: mp 214-216° C. MS m/z: 231 (MH+).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.7 mL
Type
reactant
Reaction Step Two
Quantity
4.2 g
Type
reactant
Reaction Step Three
Name
Quantity
250 mL
Type
solvent
Reaction Step Four
Yield
89%

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